molecular formula C10H19N3OS B14188929 4-(Morpholin-4-yl)piperidine-1-carbothioamide CAS No. 871828-66-9

4-(Morpholin-4-yl)piperidine-1-carbothioamide

Cat. No.: B14188929
CAS No.: 871828-66-9
M. Wt: 229.34 g/mol
InChI Key: GVSQPUHHPCABRI-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)piperidine-1-carbothioamide is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring and a piperidine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)piperidine-1-carbothioamide typically involves the reaction of morpholine with piperidine derivatives under specific conditions. One common method involves the use of chloroacetyl chloride and aldehydes in the presence of a solid base catalyst like magnesium oxide (MgO) in an eco-friendly solvent such as ethanol. The reaction is often carried out in a microwave oven to reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)piperidine-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Morpholin-4-yl)piperidine-1-carbothioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cathepsin F, a protease involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinopiperidine: This compound has a similar structure but lacks the carbothioamide group.

    N-(Piperidine-4-yl)benzamide: This compound features a piperidine ring but has different substituents.

Uniqueness

4-(Morpholin-4-yl)piperidine-1-carbothioamide is unique due to its specific combination of morpholine and piperidine rings with a carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

871828-66-9

Molecular Formula

C10H19N3OS

Molecular Weight

229.34 g/mol

IUPAC Name

4-morpholin-4-ylpiperidine-1-carbothioamide

InChI

InChI=1S/C10H19N3OS/c11-10(15)13-3-1-9(2-4-13)12-5-7-14-8-6-12/h9H,1-8H2,(H2,11,15)

InChI Key

GVSQPUHHPCABRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C(=S)N

Origin of Product

United States

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